[(3-Bromo-5-methylphenyl)methyl](methyl)amine
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Overview
Description
1-(3-Bromo-5-methylphenyl)-N-methylmethanamine is an organic compound with the molecular formula C9H12BrN. This compound is characterized by the presence of a bromine atom and a methyl group attached to a benzene ring, along with a methylamine group. It is a derivative of aniline and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(3-Bromo-5-methylphenyl)methyl](methyl)amine typically involves the bromination of 3-methylphenylamine followed by methylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent like dichloromethane. The methylation step can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-5-methylphenyl)-N-methylmethanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce aldehydes or acids.
- Reduction reactions result in aniline derivatives.
Scientific Research Applications
1-(3-Bromo-5-methylphenyl)-N-methylmethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [(3-Bromo-5-methylphenyl)methyl](methyl)amine involves its interaction with specific molecular targets. The bromine atom and the methylamine group can participate in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Bromo-5-methylphenyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a methylamine group.
3-Bromo-5-methylaniline: Lacks the N-methyl group, making it less reactive in certain substitution reactions.
2-Bromo-1-(3-bromo-5-methylphenyl)ethanone: Contains an ethanone group, leading to different reactivity and applications.
Uniqueness: 1-(3-Bromo-5-methylphenyl)-N-methylmethanamine is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides versatility in synthetic chemistry and potential biological activities.
Properties
IUPAC Name |
1-(3-bromo-5-methylphenyl)-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-7-3-8(6-11-2)5-9(10)4-7/h3-5,11H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEKPEBAEOUOIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CNC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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